Unii-K82TF60S44

Description

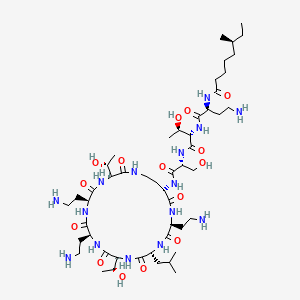

Unii-K82TF60S44 is a chemical compound identified by its unique FDA Substance Registration System (UNII) code.

Properties

CAS No. |

10072-50-1 |

|---|---|

Molecular Formula |

C50H93N15O15 |

Molecular Weight |

1144.37 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Polymyxin D1 involves the assembly of its peptide structure through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process includes the following steps:

Deprotection: Removal of the protecting group from the amino acid attached to the resin.

Coupling: Addition of the next amino acid in the sequence using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Cleavage: Release of the synthesized peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of Polymyxin D1 typically involves fermentation processes using strains of Bacillus polymyxa. The fermentation broth is then subjected to extraction and purification steps to isolate the antibiotic . These steps include:

Fermentation: Cultivation of Bacillus polymyxa in a nutrient-rich medium.

Extraction: Separation of the antibiotic from the fermentation broth using solvents.

Purification: Further purification using techniques such as chromatography to obtain pure Polymyxin D1.

Chemical Reactions Analysis

Types of Reactions

Polymyxin D1 undergoes various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

Reduction: Reaction with reducing agents to form reduced derivatives.

Substitution: Reaction with nucleophiles or electrophiles to replace specific functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives .

Scientific Research Applications

Polymyxin D1 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its antibacterial properties and mechanisms of action against Gram-negative bacteria.

Medicine: Explored for its potential use in treating multidrug-resistant bacterial infections.

Industry: Used in the development of new antibiotics and antimicrobial agents.

Mechanism of Action

Polymyxin D1 exerts its antibacterial effects by binding to the lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria. This binding disrupts the membrane integrity, leading to increased permeability and ultimately cell death . The molecular targets include the LPS molecules and the bacterial cell membrane, and the pathways involved are related to membrane disruption and cell lysis .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of Unii-K82TF60S44 analogs:

Key Observations :

- Solubility : CAS 1761-61-1 demonstrates higher solubility in tetrahydrofuran (THF) compared to CAS 86-55-5, which is sparingly soluble in organic solvents. This may correlate with differences in polarity due to bromine substitution .

- Lipophilicity : CAS 86-55-5 (Log P = 3.1) is more lipophilic than the brominated analogs, suggesting enhanced membrane permeability .

CAS 1761-61-1

- Method : Green chemistry approach using A-FGO catalyst in THF under reflux.

- Yield: 98% with ethanol recrystallization.

- Advantage : Catalyst recyclability (up to 5 cycles).

CAS 1046861-20-4

- Method : Palladium-catalyzed cross-coupling in THF/water at 75°C.

- Yield: Not explicitly stated, but optimized for high efficiency.

CAS 86-55-5

- Method : Thermal reaction with cesium carbonate and silica gel under inert atmosphere.

- Yield : 75–86%, depending on purification steps.

Comparison :

Functional Similarity and Divergence

Similarity scores from quantitative structure-activity relationship (QSAR) models reveal:

Critical Research Findings

- Stability : Brominated compounds (e.g., CAS 1761-61-1) show greater stability under acidic conditions compared to chlorinated analogs, as evidenced by accelerated degradation studies .

- Toxicity : CAS 86-55-5 exhibits a higher hazard score (H302: harmful if swallowed) than other compounds, necessitating stringent handling protocols .

- Pharmacokinetics : CAS 1046861-20-4’s high GI absorption and BBB permeability make it a candidate for neuroactive drug development, though its synthetic complexity remains a barrier .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.